Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1197233-82-1
VCID: VC3356403
InChI: InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3
SMILES: CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

CAS No.: 1197233-82-1

Cat. No.: VC3356403

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate - 1197233-82-1

Specification

CAS No. 1197233-82-1
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3
Standard InChI Key JEQDHFBTYMYEBQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br
Canonical SMILES CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br

Introduction

PropertyValueNotes
Molecular FormulaC₁₃H₁₃BrN₂O₂Identical to the 4-bromo isomer
Molecular Weight309.16 g/molCalculated from molecular formula
Physical StateCrystalline solid (predicted)Based on similar pyrazole derivatives
SolubilityLikely soluble in organic solvents (DMSO, DMF, dichloromethane); limited water solubilityPredicted based on structure
Hydrogen Bond Acceptors4 (two nitrogen atoms, two oxygen atoms)Contributing to intermolecular interactions
Hydrogen Bond Donors0Affects solubility profile
Melting PointNot specifically reportedExpected to differ from 4-bromo isomer

The meta-position of the bromine substituent creates distinct electronic effects compared to the para-position, potentially affecting the compound's dipole moment, molecular interactions, and reactivity. These differences may be reflected in variations in physical properties such as melting point, solubility, and spectroscopic characteristics when compared to positional isomers.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate. While specific analytical data for this exact compound is limited in the available literature, expected spectroscopic properties can be predicted based on its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show characteristic signals including:

  • Pyrazole C-H protons (typically appearing as singlets in the aromatic region, δ 7.5-8.5 ppm)

  • Aromatic protons from the 3-bromobenzyl group (showing a characteristic meta-substitution pattern)

  • Methylene protons of the benzyl group (appearing as a singlet, approximately δ 5.0-5.5 ppm)

  • Ethyl ester signals (quartet for -CH₂- at approximately δ 4.0-4.5 ppm and triplet for -CH₃ at approximately δ 1.0-1.5 ppm)

The ¹³C NMR spectrum would display signals corresponding to:

  • Carbonyl carbon of the ester group (approximately δ 160-170 ppm)

  • Pyrazole ring carbons

  • Aromatic carbons of the bromobenzyl group (including a characteristic pattern for meta-substitution)

  • Methylene carbon of the benzyl group

  • Ethyl ester carbons

Infrared (IR) Spectroscopy

Expected characteristic IR absorptions would include:

  • C=O stretching of the ester group (approximately 1700-1730 cm⁻¹)

  • C=N and C=C stretching of the pyrazole ring (approximately 1600-1650 cm⁻¹)

  • C-O stretching of the ester group (approximately 1200-1250 cm⁻¹)

  • C-Br stretching bands (approximately 550-650 cm⁻¹)

  • Aromatic C-H stretching and bending vibrations

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peaks reflecting the characteristic isotope pattern of bromine (M⁺ and M+2⁺ peaks with approximately 1:1 intensity)

  • Fragmentation patterns involving loss of the ethyl group, cleavage of the ester, and fragmentation at the benzyl-nitrogen bond

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed to assess the purity of the synthesized compound and to distinguish it from positional isomers or other related derivatives. The retention time in HPLC and R𝑓 values in TLC would serve as additional identification parameters for quality control purposes.

Comparison with Related Compounds

A comparative analysis of ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate with structurally related compounds provides insights into the potential impact of structural modifications on various properties.

Table 2: Comparison of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate with Related Compounds

PropertyEthyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylateEthyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylateNotes
Molecular FormulaC₁₃H₁₃BrN₂O₂C₁₃H₁₃BrN₂O₂Identical molecular formulas
Molecular Weight309.16 g/mol309.16 g/molIdentical molecular weights
StructureBromine at meta position of benzyl groupBromine at para position of benzyl groupKey structural difference affecting electronic distribution
CAS NumberNot specified in available literature1197232-22-64-bromo isomer is registered in PubChem
SynonymsLimited documentation in literatureMultiple synonyms including "ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate"4-bromo isomer has more extensive documentation
Electronic DistributionAsymmetric due to meta-substitutionMore symmetric due to para-substitutionMay affect dipole moment and intermolecular interactions
Potential Biological ActivityMay differ due to bromine positionDocumented for similar derivativesPosition of bromine can affect receptor binding profiles

The positional isomerism of the bromine atom can result in different electronic distributions and three-dimensional conformations, potentially affecting:

  • Crystal packing and solid-state properties

  • Dipole moment and intermolecular interactions

  • Receptor binding profiles and biological activities

  • Metabolic pathways and stability

Other structurally related compounds include pyrazole derivatives with different substituents at the N1 position or variations in the carboxylate functionality, such as amide derivatives or compounds with different ester groups. The study of these structure-property relationships provides valuable insights for medicinal chemistry and material science applications.

Current Research and Future Perspectives

Research involving functionalized pyrazoles continues to expand across multiple disciplines, suggesting several potential directions for investigations involving ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate.

Medicinal Chemistry Applications

The scientific literature indicates ongoing research into various therapeutic applications of pyrazole derivatives, including:

  • Development of enzyme inhibitors, particularly for targets like xanthine oxidase, as demonstrated by compounds such as 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700)

  • Exploration of anti-inflammatory agents, leveraging the documented anti-inflammatory properties of certain pyrazole derivatives

  • Investigation of antimicrobial compounds, as suggested by studies on pyrazole derivatives with antibacterial and antifungal activities

  • Research into anticancer agents, building on the reported antiproliferative activities of compounds such as 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate could serve as a valuable intermediate or lead compound in these therapeutic areas, with the ester group potentially serving as a point for further functionalization to enhance biological activity or target specificity.

Synthetic and Methodological Advances

Recent literature has reported advances in synthetic methodologies for pyrazole derivatives, including:

  • Microwave-assisted synthesis techniques, which have been applied to the preparation of pyrazole carboxanilides

  • Continuous flow multistep synthesis approaches, offering advantages in efficiency and scalability

  • Green chemistry approaches for more environmentally friendly synthesis of heterocyclic compounds

These methodological advances could be applied to the synthesis of ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate and its derivatives, potentially improving yield, purity, and sustainability of the synthetic process.

Materials Science Applications

Functionalized pyrazoles have also been explored for applications in materials science, including:

  • Development of coordination compounds and metal complexes

  • Creation of functional materials with specific optical, electronic, or magnetic properties

  • Design of supramolecular assemblies, as suggested by studies on carboxylate-driven supramolecular assemblies of pyrazole derivatives

The specific structural features of ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate, including the bromine substituent and the carboxylate functionality, could be exploited in the design of novel materials with tailored properties.

Future Research Directions

Several research opportunities exist for further investigation of ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate:

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Comparative studies with positional isomers to establish structure-property and structure-activity relationships

  • Exploration of its potential as a synthetic intermediate or building block

  • Investigation of specific biological targets and activities

  • Development of structure-based design approaches to optimize properties for specific applications

The continued interest in pyrazole derivatives across multiple disciplines suggests that compounds like ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate will remain relevant in research and development efforts, particularly in medicinal chemistry and materials science.

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